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MSX3

Cat. No.: B1677555
CAS No.: 261717-23-1
M. Wt: 518.4 g/mol
InChI Key: ZYVZWCILYQDHNU-TTWKNDKESA-L
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Description

Contextualization of Adenosine (B11128) Receptor Systems in Biological Regulation

Adenosine is an endogenous purine (B94841) nucleoside that acts as a ubiquitous cell signal transducer and regulator in mammalian tissues. frontiersin.orgresearchgate.net It exerts its diverse physiological effects by activating four G protein-coupled receptors (GPCRs), known as adenosine receptors (ARs): A1, A2A, A2B, and A3 receptors. frontiersin.orgahajournals.orgahajournals.orgpnas.org These receptors are distributed throughout the body and play crucial roles in regulating a wide array of biological processes. frontiersin.orgahajournals.orgahajournals.orgpnas.orgnih.gov

Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, often exerting inhibitory effects on neuronal activity. frontiersin.orgahajournals.orgpnas.org In contrast, A2A and A2B receptors are generally coupled to GαS proteins, stimulating adenylyl cyclase and increasing cAMP accumulation, which can lead to excitatory or modulatory effects. frontiersin.orgahajournals.orgpnas.org Adenosine signaling is involved in regulating sleep-wake states, inflammation, vascular function, and neurotransmission, among other functions. frontiersin.orgresearchgate.netahajournals.orgahajournals.orgpnas.orgnih.gov The availability of adenosine at the receptor site is tightly controlled by complex processes of formation and removal. nih.gov

Overview of Xanthine-Based Adenosine Receptor Antagonists

Xanthines are a class of naturally occurring purine alkaloids, with prominent examples including caffeine (B1668208), theophylline (B1681296), and theobromine. researchgate.netnih.govcore.ac.uknih.gov These compounds were among the first adenosine receptor antagonists identified. researchgate.netnih.gov Early xanthine (B1682287) derivatives like caffeine and theophylline are non-selective, exhibiting micromolar affinities for adenosine receptors. researchgate.netnih.gov

The xanthine scaffold provides a versatile structure for developing derivatives with diverse medicinal properties. researchgate.net Extensive research has focused on synthesizing and evaluating numerous xanthine analogues to develop more potent and selective antagonists for each of the four AR subtypes. researchgate.netnih.gov Modifications at different positions of the xanthine core, particularly at the N1, N3, C8, and N7 positions, have been explored to enhance affinity and selectivity for specific adenosine receptor subtypes. nih.govnih.govresearchgate.net For instance, 3,7-dimethyl-1-propargylxanthine (B14051) (DMPX) was an early A2-selective antagonist, although its selectivity versus A1 receptors was low. nih.govnih.gov The introduction of a 7-methyl group was found to decrease A1 affinity, increasing selectivity for A2A or A2B receptors. nih.gov

Rationale for Developing Water-Soluble Prodrugs for Research Applications

Many pharmacologically active compounds, including potent adenosine receptor antagonists, face limitations in their application due to poor water solubility. wikipedia.orgaacrjournals.orgresearchgate.netnih.gov Low aqueous solubility can hinder the formulation of compounds for administration, particularly for in vivo research studies requiring intravenous delivery or precise dosing in biological systems. wikipedia.orgaacrjournals.orgresearchgate.netnih.gov Poor solubility can also impact drug absorption and bioavailability. aacrjournals.orgresearchgate.netresearchgate.net

Prodrugs are bioreversible derivatives of drug molecules designed to improve undesirable physicochemical properties, such as low solubility, poor stability, or inadequate absorption. researchgate.netnih.govresearchgate.netorientjchem.org A prodrug undergoes enzymatic or chemical transformation in vivo to release the active parent drug. researchgate.netresearchgate.net Developing water-soluble prodrugs is a common strategy to overcome the solubility challenges of lead compounds. aacrjournals.orgresearchgate.netnih.govorientjchem.orggoogle.comspringernature.com Phosphate (B84403) ester prodrugs, for example, are frequently used to significantly increase aqueous solubility and are typically cleaved by endogenous phosphatases to release the parent drug. aacrjournals.orgresearchgate.netorientjchem.org This approach allows for the generation of formulations suitable for research applications that require soluble compounds, such as in vivo studies investigating the pharmacological effects of potent, but poorly soluble, antagonists. wikipedia.orgresearchgate.net

Historical Development and Significance of MSX-3 Hydrate (B1144303) within Xanthine Analogues

MSX-3 hydrate is a synthetic xanthine derivative that emerged from the research into developing potent and selective adenosine receptor antagonists. wikipedia.orgontosight.ai It is specifically a water-soluble phosphate ester prodrug of MSX-2, a selective adenosine A2A receptor antagonist. wikipedia.orgresearchgate.netsigmaaldrich.comcenmed.com MSX-2 itself, while extensively studied for its high affinity and selectivity for the A2A receptor, is limited in its direct use by poor water solubility. wikipedia.org

The development of MSX-3 hydrate addressed this solubility issue by incorporating a phosphate group, which significantly enhances its aqueous solubility. wikipedia.orgaacrjournals.orgresearchgate.netontosight.aisigmaaldrich.com This structural modification allows MSX-3 hydrate to be formulated as a water-soluble compound suitable for research applications, such as intravenous administration, where the less soluble parent compound MSX-2 would be impractical. wikipedia.orgresearchgate.net In vivo, MSX-3 is rapidly cleaved by phosphatases to release the active MSX-2. researchgate.net This makes MSX-3 hydrate a valuable research tool for studying the effects of selective A2A receptor blockade in biological systems, particularly in areas like neuroscience where adenosine A2A receptors play significant roles. wikipedia.orgresearchgate.netontosight.ai

The chemical name for MSX-3 hydrate is 3,7-Dihydro-8-[(1E)-2-(3-Methoxyphenyl)ethenyl]-7-methyl-3-[3-(phosphonooxy)propyl]-1-(2-propynyl)-1H-purine-2,6-dione disodium (B8443419) salt hydrate. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commolnova.cn Its molecular formula is C21H21N4O7PNa2 · xH2O, with a molecular weight of 518.37 (anhydrous basis). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commolnova.cn It is typically available as a pale yellow solid. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com MSX-3 hydrate is soluble in water, with solubility reported as >5 mg/mL at 60 °C. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Data Table

While the search results provide some specific data points regarding MSX-3 hydrate's properties, detailed research findings with extensive numerical data suitable for comprehensive data tables across various studies were not consistently available in the provided snippets. However, key properties can be summarized:

PropertyValueSource
Chemical FormulaC21H21N4O7PNa2 · xH2O sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Molecular Weight518.37 (anhydrous basis) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
CAS Number261717-23-1 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.commolnova.cn
PubChem Substance ID329817975 sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
PubChem CID (MSX-3)10256042 wikipedia.orguni-freiburg.deuni-freiburg.de
FormSolid sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
ColorPale yellow sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Purity (HPLC)≥98% sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.com
Water Solubility>5 mg/mL at 60 °C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Storage Temperature-20°C sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Storage ConditionProtect from light, Photosensitive, Air sensitive sigmaaldrich.comcenmed.comsigmaaldrich.comscientificlabs.com

Detailed Research Findings

Research involving MSX-3 hydrate primarily focuses on its application as a tool to investigate the physiological roles of adenosine A2A receptors. As a water-soluble prodrug of MSX-2, it allows for studies that require systemic administration of a selective A2A antagonist.

One area of research has explored the motor effects induced by blocking adenosine A2A receptors in the caudate-putamen using bilateral microinfusions of MSX-3 in rats. sigmaaldrich.com These studies utilize MSX-3 as a means to deliver the active A2A antagonist MSX-2 to specific brain regions. researchgate.netsigmaaldrich.com

Animal studies have indicated that MSX-3 shows pro-motivational effects. wikipedia.org Specifically, it has been observed to reverse effort-related deficits induced by agents that affect the dopaminergic system, such as tetrabenazine (B1681281) (a dopamine (B1211576) depleting agent) and dopamine D2 receptor antagonists like haloperidol (B65202) and eticlopride. wikipedia.org MSX-3 also attenuated motivational deficits induced by proinflammatory cytokines interleukin-6 and interleukin-1β. wikipedia.org However, it showed only mild attenuation of deficits induced by the dopamine D1 receptor antagonist ecopipam. wikipedia.org These findings highlight the interaction between adenosinergic and dopaminergic systems in regulating motivation and motor function, with MSX-3 serving as a tool to probe the role of A2A receptors in these interactions.

Research has also explored the use of MSX-3 in the context of tissue-specific pathways, such as in studies investigating estrogen regulation of ovarian cancer growth and metastasis. sigmaaldrich.comsigmaaldrich.com While the direct role of MSX-3 in this context requires further exploration based on the provided snippets, its use in such studies underscores its utility as a pharmacological probe in diverse biological investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N4Na2O7P B1677555 MSX3 CAS No. 261717-23-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N4O7P.2Na/c1-4-11-25-20(26)18-19(24(21(25)27)12-6-13-32-33(28,29)30)22-17(23(18)2)10-9-15-7-5-8-16(14-15)31-3;;/h1,5,7-10,14H,6,11-13H2,2-3H3,(H2,28,29,30);;/q;2*+1/p-2/b10-9+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVZWCILYQDHNU-TTWKNDKESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)C=CC3=CC(=CC=C3)OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CCCOP(=O)([O-])[O-])CC#C)/C=C/C3=CC(=CC=C3)OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N4Na2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261717-23-1
Record name MSX-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261717231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MSX-3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG3WXY7PD2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Ii. Molecular Structure, Synthesis, and Derivatization of Msx 3 Hydrate

Molecular Architecture and Hydration State Characterization

MSX-3 hydrate (B1144303) is the hydrated, disodium (B8443419) salt form of a complex organic molecule designed as a prodrug. Its chemical designation is 3,7-Dihydro-8-[(1E)-2-(3-Methoxyphenyl)ethenyl]-7-methyl-3-[3-(phosphonooxy)propyl-1-(2-propynyl)-1H-purine-2,6-dione disodium salt hydrate. The core structure is a xanthine (B1682287) derivative, which is related to caffeine (B1668208). This central scaffold is substituted at various positions to confer its specific biological activity and properties.

The molecule's architecture features a phosphate (B84403) ester group, which is key to its function as a water-soluble prodrug. This phosphate moiety is attached to a propyl chain at the N3 position of the xanthine ring. The active metabolite, MSX-2, is generated when this phosphate group is cleaved in vivo by phosphatase enzymes.

As a "hydrate," the solid form of the compound incorporates a variable number of water molecules within its crystal lattice, denoted by the "xH₂O" in its empirical formula. The presence of water molecules is a common feature of crystalline pharmaceuticals and can influence properties such as stability and solubility. The exact number of water molecules can vary depending on the crystallization and storage conditions.

Table 1: Physicochemical Properties of MSX-3 Hydrate

Property Value
IUPAC Name 3-[8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-2,6-dioxo-1-prop-2-ynylpurin-3-yl]propyl dihydrogen phosphate
Synonym 3,7-Dihydro-8-[(1E)-2-(3-Methoxyphenyl)ethenyl]-7-methyl-3-[3-(phosphonooxy)propyl-1-(2-propynyl)-1H-purine-2,6-dione disodium salt hydrate
Empirical Formula C₂₁H₂₁N₄O₇PNa₂ · xH₂O
Molecular Weight 518.37 g/mol (anhydrous basis)
CAS Number 261717-23-1
Form Solid, pale yellow

| Solubility | Soluble in water (>5 mg/mL at 60 °C) |

Synthetic Pathways and Methodologies for Phosphate Ester Prodrugs

The synthesis of phosphate ester prodrugs like MSX-3 is a well-established strategy in medicinal chemistry to enhance the aqueous solubility of a parent drug. The general approach involves the phosphorylation of a hydroxyl group on the parent molecule. In the case of MSX-3, the parent compound is MSX-2, which contains a terminal hydroxyl group on its N3-propyl side chain.

Several synthetic methodologies can be employed for such a transformation. These methods typically involve reacting the hydroxyl-containing parent drug with a phosphorylating agent.

P(V) Reagents: Tetracoordinated phosphorus (V) compounds, such as phosphorus oxychloride (POCl₃) or various phosphate derivatives, can be used. The reaction often requires a base to neutralize the acidic byproducts and may involve protecting groups to prevent reactions at other sensitive sites on the molecule.

P(III) Reagents: Tricoordinated phosphorus (III) compounds, like phosphites, can also be used. This approach involves an initial reaction to form a phosphite ester, which is then oxidized to the corresponding phosphate ester in a subsequent step.

These phosphorylation reactions create a phosphate monoester, which can then be converted to a salt, such as the disodium salt of MSX-3, to further improve stability and handling. The goal is to create a prodrug that is stable in formulation but readily cleaved by endogenous enzymes, like alkaline phosphatases, in the body to release the active drug.

Strategies for Derivatization to Optimize Pharmacokinetic Profiles in Research Models (e.g., MSX-4 as an analogous prodrug)

Derivatization of a lead compound into a prodrug is a critical strategy for overcoming pharmacokinetic challenges, most notably poor solubility. The parent compound, MSX-2, has high potency and selectivity as an adenosine (B11128) A₂A receptor antagonist, but its utility is hampered by very low water solubility. To address this, different prodrugs have been developed, including MSX-3 and the analogous compound MSX-4.

MSX-3 (Phosphate Ester Prodrug): As discussed, MSX-3 incorporates a phosphate ester. This modification dramatically increases aqueous solubility, making the compound suitable for intravenous administration in research settings. However, phosphate esters are often not ideal for oral administration due to enzymatic degradation in the gut and poor membrane permeability.

MSX-4 (Amino Acid Ester Prodrug): To create an orally bioavailable version of MSX-2, a different derivatization strategy was employed, resulting in MSX-4. MSX-4 is an L-valine amino acid ester prodrug of MSX-2. This approach links the L-valine amino acid to the hydroxyl group of MSX-2 via an ester bond. This modification enhances oral absorption, likely through amino acid transporters in the intestine. Once absorbed, the ester bond is cleaved by esterase enzymes in the blood and tissues to release the active MSX-2.

This comparison highlights how different derivatization strategies can be used to tailor a drug's pharmacokinetic profile for different routes of administration in research models.

Table 2: Comparison of Prodrug Derivatization Strategies for MSX-2

Feature MSX-3 Hydrate MSX-4
Parent Compound MSX-2 MSX-2
Prodrug Moiety Phosphate Ester L-valine Amino Acid Ester
Primary Goal Increase aqueous solubility Improve oral bioavailability
Intended Research Use Intravenous administration Oral administration

| Activation Enzyme | Phosphatases | Esterases |

Advanced Spectroscopic and Structural Techniques for Compound Confirmation

Confirming the chemical structure, purity, and hydration state of a complex molecule like MSX-3 hydrate requires a suite of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing the purity of the compound. For MSX-3 hydrate, a purity of ≥98% is typically confirmed by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are essential for elucidating the molecular structure. These techniques provide detailed information about the connectivity of atoms, confirming the presence of the xanthine core, the styryl group, the propargyl group, and, crucially, the phosphate ester side chain.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the expected mass for the C₂₁H₂₁N₄O₇PNa₂ formula (anhydrous). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further validating the elemental composition.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule, such as C=O (carbonyls), C≡C (alkyne), and P=O (phosphate). They are also sensitive to changes in the crystal lattice and can be used to study the hydration state.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule and unambiguously determine the arrangement of water molecules in the crystal lattice. In its absence, Powder X-ray Diffraction (PXRD) can be used to characterize the crystalline form and monitor changes in hydration state.

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the hydration state by measuring the loss of water upon heating and observing thermal events like melting and decomposition.

Table 3: Analytical Techniques for Characterization of MSX-3 Hydrate

Technique Purpose
HPLC Purity assessment and quantification
NMR Spectroscopy Structural elucidation and confirmation
Mass Spectrometry Molecular weight determination and formula validation
IR/Raman Spectroscopy Functional group identification and solid-state characterization
X-ray Diffraction Determination of crystalline structure and hydration state

Iii. Pharmacological Profile and Receptor Interactions of Msx 3 Hydrate

Mechanism of Action as an Adenosine (B11128) A2A Receptor Prodrug

MSX-3 hydrate (B1144303) functions as a prodrug, meaning it is initially inactive or less active and undergoes bioconversion within the body to release the pharmacologically active compound. wikipedia.orgplos.orgjneurosci.org In the case of MSX-3 hydrate, the active metabolite is MSX-2, a selective antagonist of the adenosine A2A receptor. wikipedia.orgwikipedia.orgmedkoo.com This prodrug strategy enhances the water solubility of the compound, facilitating its administration, particularly via routes like intravenous injection, which were less feasible for the poorly soluble MSX-2. wikipedia.orgwikipedia.org

In Vivo Bioconversion to the Active Metabolite (MSX-2)

Upon administration, MSX-3 hydrate undergoes bioconversion in vivo to yield MSX-2. wikipedia.orgplos.orgjneurosci.org This process involves the cleavage of the phosphate (B84403) group from the MSX-3 structure. uni-stuttgart.de The resulting molecule, MSX-2, is the active form that exerts the antagonistic effects at the adenosine A2A receptor. wikipedia.orgwikipedia.orgmedkoo.com This bioconversion is crucial for the pharmacological activity of MSX-3 hydrate.

Role of Phosphatases in Prodrug Activation

The bioconversion of MSX-3 hydrate to MSX-2 is primarily mediated by phosphatases. wikipedia.orguni-stuttgart.de These enzymes are responsible for hydrolyzing phosphate ester bonds. In vitro studies have demonstrated that MSX-3 is rapidly converted to MSX-2 upon treatment with alkaline phosphatase. uni-stuttgart.de This enzymatic cleavage removes the phosphate group attached to the propyl chain of MSX-3, thereby releasing the active MSX-2 molecule. The presence and activity of phosphatases in biological systems are therefore essential for the activation of MSX-3 hydrate.

Adenosine Receptor Subtype Selectivity and Affinity Profiling

MSX-2, the active metabolite of MSX-3 hydrate, is characterized by its high affinity and selectivity for the adenosine A2A receptor. wikipedia.orgwikipedia.orguni-stuttgart.demedchemexpress.com This selectivity is a key aspect of its pharmacological profile, minimizing potential off-target effects associated with interactions with other adenosine receptor subtypes.

A2A Receptor Binding Kinetics and Efficacy

MSX-2 exhibits high affinity for both rat and human A2A adenosine receptors, with reported Ki values around 8 nM. uni-stuttgart.de The binding kinetics of A2A receptor ligands, including antagonists like MSX-2, are important determinants of their pharmacological effects. Studies investigating the binding of MSX-2 to A2A receptors have contributed to understanding the interaction between xanthine (B1682287) derivatives and this receptor subtype. nih.gov While specific detailed binding kinetics (k_on and k_off rates) for MSX-2 were not extensively detailed in the provided snippets, its high affinity (low Ki) indicates a strong binding interaction with the A2A receptor. uni-stuttgart.de As an antagonist, MSX-2's efficacy is related to its ability to block the binding and activation of the receptor by endogenous agonists like adenosine. medkoo.comacs.org Functional assays, such as the inhibition of cAMP production stimulated by A2A agonists, are used to assess the efficacy of A2A antagonists. acs.org

Comparative Selectivity Against A1, A2B, and A3 Adenosine Receptors

A critical feature of MSX-2 is its significant selectivity for the A2A receptor compared to other adenosine receptor subtypes (A1, A2B, and A3). MSX-2 has been shown to have significantly lower affinity for the A1 receptor, with selectivity ratios (A1 Ki / A2A Ki) reported to be 113-fold in rats and 313-fold in humans. uni-stuttgart.de For the A2B and A3 receptors, MSX-2 demonstrates even greater selectivity, being reported as completely inactive at human A2B and A3 receptors in some studies, or having >690-fold lower affinity than for the A2A receptor. wikipedia.orgwikipedia.orguni-stuttgart.de This high degree of selectivity for A2A receptors over A1, A2B, and A3 receptors contributes to a more targeted pharmacological action.

Here is a table summarizing the affinity data for MSX-2:

Adenosine Receptor SubtypeKi (nM) (Human)Selectivity Ratio (vs A2A)Source
A2A5.38 - 14.51 wikipedia.org
A12500172 - 465-fold lower wikipedia.org
A2B>10000>690-fold lower wikipedia.org
A3>10000>690-fold lower wikipedia.org
Adenosine Receptor SubtypeKi (nM) (Rat/Human)Selectivity Ratio (vs A2A)Source
A2A81 uni-stuttgart.de
A1 (Rat)-113-fold uni-stuttgart.de
A1 (Human)-313-fold uni-stuttgart.de
A2B (Human)Inactive- uni-stuttgart.de
A3 (Human)Inactive- uni-stuttgart.de
Adenosine Receptor Subtype Ki (nM) (Human) Selectivity Ratio (vs A2A)
A2A 5.38 - 14.5 1
A1 2500 172 - 465-fold lower
A2B >10000 >690-fold lower
A3 >10000 >690-fold lower
Adenosine Receptor Subtype Ki (nM) (Rat/Human) Selectivity Ratio (vs A2A)
A2A 8 1
A1 (Rat) - 113-fold
A1 (Human) - 313-fold
A2B (Human) Inactive -
A3 (Human) Inactive -

Allosteric Modulation and Functional Selectivity Studies

While the primary mechanism of action for MSX-2 is as an orthosteric antagonist binding at the A2A receptor's main ligand-binding site, research into adenosine receptors also explores allosteric modulation and functional selectivity. Allosteric modulation involves ligands binding to a site distinct from the orthosteric site, influencing receptor function. numberanalytics.comrsc.org Functional selectivity (also known as biased agonism) occurs when a ligand stabilizes specific receptor conformations, preferentially activating or blocking certain downstream signaling pathways over others. nih.gov

Studies on MSX-2 have investigated its pharmacological profile in the context of A2A receptor interactions with other receptors, such as dopamine (B1211576) D2 receptors (D2Rs) and adenosine A1 receptors (A1Rs), which form heteromers with A2A receptors in the striatum. plos.orgplos.org These heteromeric complexes can influence the signaling of the individual receptors and represent potential targets for allosteric modulation. plos.orgplos.org While the provided information confirms MSX-2's action as an A2A antagonist and discusses its profile in the context of pre- and postsynaptic A2A receptors which are involved in heteromers plos.org, specific detailed studies explicitly characterizing MSX-3 hydrate or MSX-2 as allosteric modulators or providing extensive data on their functional selectivity profiles at A2A receptors or their heteromers were not prominently featured in the search results. However, the broader concepts of allosteric modulation and functional selectivity are recognized as important aspects of GPCR pharmacology, including adenosine receptors. numberanalytics.comrsc.orgnih.govuniversiteitleiden.nl The investigation of how MSX-2 interacts within the context of A2A receptor heteromers could potentially touch upon aspects of functional selectivity, as the conformation and signaling of the A2A receptor can be influenced by its interaction partners. plos.orgplos.org

Compound Names and PubChem CIDs:

G-Protein Coupled Receptor Signaling Pathway Interactions

MSX-3 hydrate functions primarily as a prodrug, readily undergoing conversion in vivo to its active metabolite, MSX-2. nih.govcdutcm.edu.cn The pharmacological effects of MSX-3 hydrate are therefore predominantly mediated by the interaction of MSX-2 with its molecular targets, which include G-protein coupled receptors (GPCRs). wikipedia.org

The principal target of MSX-2 is the adenosine A₂A receptor (A₂AR). wikipedia.orguni.luidrblab.net Adenosine receptors, including the A₂A subtype, belong to the superfamily of GPCRs. sketchfab.comgenecards.org The A₂A receptor is known to be coupled to the stimulatory G protein (Gs) signaling pathway. sketchfab.comcube-biotech.com Upon activation by its endogenous ligand, adenosine, the A₂AR initiates signaling cascades primarily through the activation of Gs proteins. cube-biotech.comnih.gov This typically leads to the stimulation of adenylyl cyclase, resulting in increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn activates downstream signaling molecules such as protein kinase A (PKA). nih.gov

MSX-2 acts as a selective antagonist at the adenosine A₂A receptor. wikipedia.orguni.luidrblab.net This means that MSX-2 binds to the A₂AR but does not activate it; instead, it prevents adenosine or other agonists from binding and initiating the downstream Gs-mediated signaling cascade. The selectivity of MSX-2 for the A₂A receptor has been well-documented. Studies have shown that MSX-2 possesses significantly higher affinity for the A₂A receptor compared to other adenosine receptor subtypes, including A₁, A₂B, and A₃ receptors. wikipedia.org

Quantitative data on the affinity of MSX-2 for human adenosine receptors highlights its selectivity for the A₂A subtype. wikipedia.org

Adenosine Receptor Subtype Affinity (Kᵢ) for Human Receptor (nM) Selectivity vs. A₂A Receptor
A₂A 5.38 to 14.5 1x
A₁ 2500 172- to 465-fold lower
A₂B >10000 >690-fold lower
A₃ >10000 >690-fold lower

wikipedia.org

These findings demonstrate that MSX-2 is a potent and highly selective antagonist of the A₂A receptor. wikipedia.org By blocking the A₂AR, MSX-2 effectively inhibits the Gs signaling pathway that is typically activated by adenosine binding to this receptor.

Research utilizing MSX-3 (as a source of MSX-2) has provided insights into the physiological roles of A₂A receptor-mediated Gs signaling. For instance, studies investigating ventilatory acclimatization to hypoxia have employed MSX-3 to probe the involvement of A₂A receptors and their associated Gs signaling pathway. sketchfab.comnih.gov Blocking A₂A receptors with MSX-3 was shown to influence ventilation in rats, indicating an interaction between chronic oxygen levels and the effects of MSX-3. nih.gov Chronic systemic blockade of A₂A receptors, and presumably the downstream Gs signaling, with MSX-3 impacted ventilation under both normoxic and hypoxic conditions, further supporting the role of this pathway in ventilatory control. sketchfab.comnih.gov These studies exemplify how the specific interaction of MSX-2 with the A₂A receptor and its modulation of the Gs signaling pathway are leveraged in research to understand physiological processes.

The interaction of activated GPCRs with G proteins is a key step in signal transduction. Beyond G proteins, GPCR signaling can also be regulated by proteins such as G protein-coupled receptor kinases (GRKs) and arrestins, which are involved in receptor phosphorylation and desensitization. sigmaaldrich.comuniprot.orgrcsb.org While the primary mechanism of action of MSX-2 is antagonism at the A₂A receptor, the broader context of GPCR signaling involves these additional regulatory proteins.

Iv. in Vitro Pharmacological Investigations of Msx 3 Hydrate

Receptor Binding Assays and Radioligand Studies

In vitro studies investigating the interaction of MSX-2, the active metabolite of MSX-3 hydrate (B1144303), with adenosine (B11128) receptors have demonstrated high affinity and selectivity for the adenosine A2A receptor. Receptor binding assays have shown that MSX-2 exhibits significantly higher affinity for the A2A receptor compared to other adenosine receptor subtypes, including A1, A2B, and A3 receptors nih.govncpsb.org.cn. Specifically, MSX-2 displayed affinity values (Ki) in the nanomolar range for the human A2A receptor, while its affinity for the A1 receptor was considerably lower (in the micromolar range), indicating a selectivity of over 100-fold for A2A over A1 receptors nih.govncpsb.org.cn. MSX-2 was found to be largely inactive at human A2B and A3 receptors ncpsb.org.cn.

The development and characterization of a tritiated radioligand, [3H]MSX-2, has been instrumental in these binding studies. Using [3H]MSX-2, a dissociation constant (KD) of 8 nM was determined at rat brain striatal membranes, further supporting the high affinity of MSX-2 for the A2A receptor in this tissue ncpsb.org.cn. While MSX-3 hydrate itself has been reported to show some affinity in binding assays, this observation is potentially attributable to its degradation and conversion to the active MSX-2 within the in vitro assay system nih.gov.

Functional Assays for A2A Receptor Antagonism in Cellular Systems

Functional assays in cellular systems have provided evidence for the activity of MSX-3 hydrate, mediated through its conversion to MSX-2, as an A2A receptor antagonist. MSX-3 is recognized as a selective A2A adenosine receptor antagonist prodrug wikipedia.org. Studies have utilized MSX-3 to investigate the functional consequences of blocking A2A receptor activity in cellular contexts. For instance, in studies involving cortical electrical stimulation in rats, MSX-3 administration counteracted the induced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the glutamate (B1630785) receptor 1 (GluR1) subunit in the striatum. This effect suggests that MSX-3, via its active metabolite MSX-2, functionally antagonizes A2A receptors located on neurons in the striatum, thereby modulating downstream signaling pathways involved in neuronal activity and synaptic function. The concentration of MSX-3 at 75 uM has been mentioned in the context of cell-based assays, indicating its use in evaluating cellular responses.

Cellular Signaling Pathway Analysis Following Prodrug Activation

Analysis of cellular signaling pathways has revealed that the antagonistic effects of MSX-3 hydrate are exerted through the modulation of pathways downstream of A2A receptor activation, following its conversion to MSX-2. Adenosine A2A receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. As an A2A receptor antagonist, MSX-2 (derived from MSX-3) is expected to inhibit this cascade.

The observed counteraction of ERK1/2 and GluR1 phosphorylation by MSX-3 in striatal neurons highlights its impact on crucial signaling pathways involved in neuronal plasticity and function. These phosphorylation events are known to be influenced by the balance between adenosine A2A and dopamine (B1211576) D2 receptor signaling, which converge on common downstream effectors uni.lu. By blocking A2A receptors, MSX-2 can shift this balance, influencing pathways that regulate neuronal excitability and synaptic strength. Furthermore, research into ventilatory acclimatization to hypoxia in rats has indicated that MSX-3 is involved in modulating the Gαs signaling pathway, consistent with its role as an A2A receptor antagonist.

Enzyme Activity Modulation in Cellular Systems

The primary enzymatic interaction involving MSX-3 hydrate in cellular systems is its conversion to the active metabolite MSX-2. This process is facilitated by phosphatases, enzymes that cleave phosphate (B84403) ester bonds ncpsb.org.cn. In vitro experiments have demonstrated that MSX-3 is rapidly converted to MSX-2 upon treatment with alkaline phosphatase ncpsb.org.cn. This enzymatic cleavage is essential for the prodrug's activation and subsequent pharmacological effects.

While MSX-3's own metabolism involves enzyme activity, there is limited information in the provided search results regarding the direct modulation of other cellular enzyme activities by MSX-3 hydrate or its active metabolite MSX-2 as a primary pharmacological mechanism, aside from the downstream effects on signaling pathways that may indirectly involve enzyme regulation (e.g., kinases involved in protein phosphorylation).

V. Preclinical Research Applications and Pharmacological Effects

Neuropharmacological Research Paradigms

MSX-3 hydrate (B1144303) is a selective antagonist of the adenosine (B11128) A2A receptor. In the central nervous system, particularly in striatal regions like the nucleus accumbens, A2A receptors are densely co-localized with dopamine (B1211576) D2 receptors on the same neurons. researchgate.net These two receptors often exert opposing effects, forming a key mechanism for modulating neuronal activity. The antagonism of A2A receptors by compounds like MSX-3 has been shown to counteract the effects of dopamine D2 receptor antagonists. researchgate.netnih.gov

Preclinical research demonstrates that MSX-3 can reverse the behavioral effects induced by dopamine antagonists such as haloperidol (B65202) and eticlopride. nih.govnih.gov This interaction is believed to be due to the functional opposition between A2A and D2 receptors, which converge on the same intracellular signaling pathway involving cyclic AMP (cAMP) and Protein Kinase A. nih.gov By blocking the A2A receptor, MSX-3 effectively reduces the inhibitory tone that adenosine exerts on dopaminergic signaling, thereby facilitating dopamine-mediated behaviors. nih.govnih.gov Studies have shown that MSX-3 is more effective at reversing the effects of D2 family antagonists compared to D1 family antagonists, highlighting the specific functional relationship between A2A and D2 receptors. researchgate.netnih.gov

The influence of MSX-3 on neurotransmitter release and synaptic transmission is primarily modulatory, occurring as a downstream consequence of A2A receptor blockade. Adenosine A2A receptors located on presynaptic terminals act as regulators of the release of various neurotransmitters, including dopamine and glutamate (B1630785). The activation of these presynaptic A2A receptors generally has an inhibitory effect, reducing the amount of neurotransmitter released into the synaptic cleft.

By acting as an antagonist, MSX-3 blocks this baseline inhibitory action of endogenous adenosine. This disinhibition can lead to an enhancement of neurotransmitter release. For instance, by blocking A2A receptors on terminals of dopamine neurons, MSX-3 can facilitate dopamine release, which underlies many of its behavioral effects observed in neuropharmacological studies. nih.gov This mechanism is a critical component of how MSX-3 influences synaptic transmission, not by directly altering the release machinery itself, but by modulating the G-protein coupled receptor signaling that fine-tunes this process.

The interaction between adenosine and dopamine systems is critical for regulating motivational processes, particularly those involving effort-based decision-making. The mesolimbic dopamine system is integral to providing the necessary behavioral activation to overcome effort-related challenges for rewards. nih.gov Pharmacological disruption of this system, for example through the administration of the dopamine antagonist haloperidol, leads to a significant shift in behavior; animals become less willing to exert high effort for a larger reward and instead choose less effortful, lower-reward options. nih.govnih.gov

MSX-3 has been extensively studied in this context. In preclinical models, such as T-maze cost/benefit tasks where a rat must choose between climbing a barrier for a large food reward or taking an easier path for a smaller reward, MSX-3 has been shown to reverse the effects of dopamine blockade. nih.gov Co-administration of MSX-3 with haloperidol restores the animals' preference for the high-effort, high-reward option. nih.gov Similarly, in operant conditioning paradigms that require sustained lever pressing for food, MSX-3 reverses the reduction in lever pressing caused by dopamine D2 receptor antagonists. nih.gov These findings suggest that by blocking A2A receptors, MSX-3 can mitigate deficits in motivational processing and restore normal effort-related behavior in animal models. nih.gov

Table 1: Effect of MSX-3 on Effort-Related Behavior in Animal Models with Dopamine Antagonism
Animal ModelDopamine AntagonistObserved Effect of Dopamine AntagonistObserved Effect of MSX-3 Co-AdministrationReference
T-Maze Cost/Benefit TaskHaloperidolReduced choice of high-effort/high-reward armReversed the effect of haloperidol, restoring preference for the high-reward arm nih.gov
Concurrent Lever Pressing/Chow FeedingEticlopride (D2 antagonist)Decreased lever pressing for preferred foodProduced a substantial, dose-related reversal of the effects on lever pressing nih.gov
Concurrent Lever Pressing/Chow FeedingSCH39166 (D1 antagonist)Decreased lever pressing for preferred foodDid not significantly reverse the effects on lever pressing researchgate.net

The nucleus accumbens is a critical brain region for processing reinforcement and mediating behaviors related to addiction and relapse. The interplay between adenosine A2A and dopamine D2 receptors within this region is also implicated in drug-seeking behaviors. Preclinical research using the reinstatement model, which is designed to simulate relapse, has provided evidence for the role of A2A receptors in these processes.

One key study investigated the role of A2A receptors in the nucleus accumbens in cocaine-seeking behavior. nih.gov The findings from this research indicated that local injections of the A2A receptor antagonist MSX-3 directly into the nucleus accumbens reinstated cocaine-seeking behavior in rats that had previously undergone extinction training. nih.gov In contrast, an A2A receptor agonist was found to decrease cocaine-primed reinstatement. This suggests that the blockade of A2A receptors by MSX-3 can promote relapse-like behavior, at least in the context of cocaine. These results highlight the complex role of the adenosinergic system in the neurobiology of addiction and suggest that A2A receptor signaling is a potential target for modulating reinforcement and relapse mechanisms.

Respiratory Physiology and Neuroplasticity Studies

Hypoxia, or low oxygen availability, can trigger a form of neuroplasticity in the neural circuits that control breathing, leading to a persistent increase in respiratory motor output known as long-term facilitation (LTF). nih.gov This process is a component of ventilatory acclimatization. The expression of this respiratory plasticity is modulated by several neurotransmitter systems, including adenosine and serotonin.

Preclinical studies in animal models have demonstrated that adenosine A2A receptors play a significant role in constraining this neuroplasticity. nih.gov Research using intrathecal delivery of MSX-3 to block spinal A2A receptors before inducing acute sustained hypoxia (ASH) has revealed the modulatory role of adenosine. When A2A receptors were blocked by MSX-3 prior to a moderate bout of hypoxia, a persistent increase in the amplitude of phrenic nerve bursts (a measure of respiratory output) was observed for over an hour after the hypoxic event. This indicates that under normal conditions, adenosine acting on A2A receptors limits the expression of this respiratory plasticity. nih.gov Interestingly, the outcome depends on the severity of the hypoxic stimulus and the interaction with other systems, like the serotonergic system. nih.gov

Table 2: Effect of Intrathecal MSX-3 on Phrenic Motor Facilitation Following Acute Sustained Hypoxia (ASH)
Hypoxia ConditionPharmacological Agent(s)Observed Effect on Phrenic Nerve OutputInterpretationReference
Moderate ASHMSX-3Persistent increase in phrenic burst amplitude (>60 min post-hypoxia)A2A receptor activation normally constrains plasticity following moderate hypoxia. nih.gov
Severe ASHNone (Control)Sustained phrenic motor facilitationSevere hypoxia alone can evoke adenosine-dependent plasticity. nih.gov
Severe ASHMSX-3Abolished the phrenic motor facilitationThe plasticity evoked by severe hypoxia is dependent on adenosine signaling. nih.gov
Moderate ASHMSX-3 and Methysergide (Serotonin antagonist)Did not evoke phrenic motor facilitationDemonstrates a complex interaction between adenosinergic and serotonergic systems in modulating respiratory plasticity. nih.gov

Role in Respiratory Motor Facilitation Mechanisms

Based on available scientific literature, there is no direct preclinical research investigating the role of the chemical compound MSX-3 hydrate or its active metabolite, MSX-2, in the mechanisms of respiratory motor facilitation, such as phrenic long-term facilitation (pLTF).

Investigation in Neurological and Neurodegenerative Research Models

Current preclinical research has not documented the use or effects of the adenosine A2A antagonist, MSX-3 hydrate, in Experimental Autoimmune Encephalomyelitis (EAE) models. EAE is a widely used animal model for studying the inflammatory demyelinating processes of multiple sclerosis. mdbioproducts.comfrontiersin.orgnih.gov

It is important to distinguish the chemical compound MSX-3 from the homeobox gene Msx3. Research has shown that the this compound gene plays a role in regulating the polarization of microglia, the primary immune cells of the central nervous system. nih.govnih.gov Studies have found that the expression of the this compound gene within microglia is dynamically regulated during the course of EAE in mice. nih.gov Overexpression of this gene in microglia was shown to promote a shift towards an anti-inflammatory M2 phenotype, which helped to suppress the progression of EAE and facilitate remyelination. nih.govnih.gov However, this research pertains to the genetic and cellular functions of the this compound gene and does not involve the administration or study of the compound MSX-3 hydrate.

MSX-3 hydrate, a prodrug of the adenosine A2A receptor antagonist MSX-2, has been investigated in animal models relevant to basal ganglia dysfunction, particularly those involving the disruption of dopamine signaling. The basal ganglia are a group of subcortical nuclei critical for motor control, motivation, and effort-related decision-making. frontiersin.org Dysfunction in these circuits is a hallmark of conditions such as Parkinson's disease.

The primary mechanism of action explored in these models is the ability of MSX-3 to counteract the behavioral effects of dopamine D2 receptor antagonists. Since adenosine A2A and dopamine D2 receptors are highly co-localized on striatal neurons within the basal ganglia, blocking A2A receptors can effectively restore function that has been inhibited by dopamine blockade. redoxis.se

Preclinical studies have demonstrated that systemic administration of MSX-3 can reverse the effort-related deficits induced by dopamine antagonists like haloperidol and eticlopride. mdbioproducts.comnih.gov In these models, dopamine blockade typically causes animals to reallocate their behavior away from tasks requiring higher effort, even if they lead to a greater reward. MSX-3 administration has been shown to restore the animals' willingness to engage in high-effort activities. For instance, in a T-maze cost/benefit task, haloperidol reduced the likelihood of rats choosing to climb a barrier for a larger food reward; co-administration of MSX-3 dose-dependently reversed this effect. nih.gov Similarly, in an operant lever-pressing task, MSX-3 completely reversed the reduction in lever pressing caused by the D2 antagonist eticlopride. mdbioproducts.com

These findings suggest that MSX-3 may have utility in exploring therapeutic strategies for symptoms associated with basal ganglia dysfunction, such as psychomotor slowing, anergia (lack of energy), and fatigue, which are common in various neurological and psychiatric disorders. nih.govnih.gov

Table 1: Effects of MSX-3 in Models of Dopamine Antagonist-Induced Basal Ganglia Dysfunction

Animal Model Dopamine Antagonist Behavioral Task Effect of Dopamine Antagonist Effect of MSX-3 Co-administration Reference
Rat Haloperidol T-Maze Cost/Benefit Reduced choice of high-effort/high-reward arm Dose-dependent reversal of effort-related choice deficit nih.gov
Rat Eticlopride Concurrent Lever Pressing/Chow Feeding Decreased lever pressing for preferred food Dose-related reversal of deficits in lever pressing mdbioproducts.com
Rat Haloperidol Maternal Behavior Impaired active maternal behaviors (e.g., pup retrieval, nest building) Dose-dependent attenuation of behavioral deficits nih.gov
Rat Ecopipam (D1 Antagonist) Concurrent Lever Pressing/Chow Feeding Decreased lever pressing for preferred food Minimal attenuation of behavioral deficits mdbioproducts.com

Cross-System Interactions in Animal Models

A significant body of preclinical research on MSX-3 focuses on its interaction with the dopaminergic system, which is a prime example of neurotransmitter system crosstalk. This interaction is primarily mediated by the antagonistic relationship between adenosine A2A receptors and dopamine D2 receptors, which are densely co-localized in the striatum, a key component of the basal ganglia. redoxis.se

In striatal neurons, particularly the striatopallidal medium spiny neurons of the "indirect pathway," stimulation of A2A receptors generally inhibits D2 receptor function. redoxis.se This creates a functional opposition: dopamine acting on D2 receptors typically facilitates movement and motivation, while adenosine acting on A2A receptors tends to suppress these functions.

The pharmacological activity of MSX-3 stems from its ability to block these A2A receptors. As a prodrug, MSX-3 is converted in vivo to its active metabolite, MSX-2, which is a potent and selective A2A antagonist. By blocking the inhibitory influence of adenosine on dopamine signaling, MSX-3 can enhance or restore D2 receptor-mediated functions.

Animal studies have provided robust evidence for this crosstalk:

Reversal of Motor Deficits: MSX-3 effectively reverses the motor and motivational deficits induced by D2 receptor antagonists such as haloperidol and eticlopride. mdbioproducts.comnih.gov

Differential Interaction: The ability of MSX-3 to counteract dopamine blockade is much more pronounced for D2 antagonists than for D1 antagonists (e.g., ecopipam), which is consistent with the specific co-localization of A2A and D2 receptors on the same population of striatal neurons. mdbioproducts.com

Behavioral Activation: This interaction is crucial for effort-based decision-making. By blocking A2A receptors with MSX-3, the suppressive effects of dopamine D2 blockade on behavioral activation and effort expenditure are significantly attenuated. nih.govnih.gov

This adenosinergic-dopaminergic crosstalk is a key area of investigation for developing treatments for conditions characterized by dopamine hypofunction, where A2A antagonists like MSX-3 could potentially restore physiological balance. nih.gov

While the interaction between MSX-3 and the dopaminergic system is well-documented, specific preclinical studies detailing the direct interactions of MSX-3 hydrate or its active metabolite MSX-2 with other major neurotransmitter systems—such as the serotonergic, glutamatergic, or GABAergic systems—are not extensively reported in the current scientific literature. The primary focus of research has been on the compound's modulation of the adenosinergic-dopaminergic axis within the basal ganglia.

Vi. Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Purity Assessment

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are routinely applied to assess the purity of MSX-3 hydrate (B1144303). Suppliers specify the purity of MSX-3 hydrate based on HPLC analysis, indicating a typical purity of ≥98%. sigmaaldrich.com, scientificlabs.com, sigmaaldrich.com HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For MSX-3 hydrate, HPLC is used to detect and quantify impurities, ensuring the material meets the required specifications for research and potential applications. The assay value obtained via HPLC provides a quantitative measure of the main compound's content. sigmaaldrich.com, sigmaaldrich.com

Spectroscopic Approaches for Molecular Structure Elucidation

Spectroscopic methods are invaluable for determining the molecular structure of MSX-3 hydrate by probing the interactions of electromagnetic radiation with the molecule.

Vibrational Spectroscopy (e.g., FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within MSX-3 hydrate. These techniques involve the absorption or scattering of infrared or Raman light by the molecule, resulting in a spectrum of vibrational frequencies. Specific peaks in the FT-IR or Raman spectrum correspond to characteristic bond stretches and bends (e.g., C-H, C=O, N-H, P=O, O-H from the hydrate water). nih.gov, acs.org, scribd.com While general applications of FT-IR and Raman spectroscopy for characterizing organic compounds and hydrates are well-established, specific vibrational spectra and peak assignments for MSX-3 hydrate were not detailed in the consulted sources. gfz-potsdam.de, nih.gov, irdg.org, nih.gov, acs.org, researchgate.net, acs.org, spectroscopyonline.com, researchgate.net Analysis of these spectra would help confirm the presence of the expected functional groups in the MSX-3 structure and potentially provide insights into the hydration state and intermolecular interactions.

Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. ¹H NMR provides information about the different types of hydrogen atoms and their connectivity, while ¹³C NMR reveals the carbon skeleton. Analysis of chemical shifts, splitting patterns, and integration of signals in the ¹H and ¹³C NMR spectra allows for the confirmation of the proposed structure of MSX-3 hydrate. Although specific ¹H and ¹³C NMR data for MSX-3 hydrate were not found in the provided search results, NMR is a standard technique for structural confirmation of such organic molecules, and its use for related compounds or in contexts involving MSX-3 has been noted. chembuyersguide.com, ru.nl, uni-hamburg.de, researchgate.net Detailed NMR data would include the characteristic signals for the purine (B94841) core, the methoxyphenyl group, the propynyl (B12738560) chain, and the phosphonooxypropyl chain.

Ultraviolet-Visible Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, typically in the wavelength range of 200-800 nm. The absorption of UV-Vis light by a compound is related to the presence of chromophores, such as conjugated double bonds and aromatic rings, which are present in the structure of MSX-3 hydrate (specifically the methoxyphenyl and purine moieties). UV-Vis spectroscopy can be used for quantitative analysis (determining concentration) and can provide information about the electronic environment of the chromophores. researchgate.net, gaussian.com, researchgate.net, nist.gov The pale yellow color of MSX-3 hydrate suggests it absorbs light in the blue region of the visible spectrum. sigmaaldrich.com, scientificlabs.com, sigmaaldrich.com While the application of UV-Vis spectroscopy to MSX-3 hydrate is relevant for characterization and quantification, specific absorption maxima (λmax) and molar absorptivity (ε) values were not available in the search results.

Solid-State Structural Analysis using X-ray Diffraction Crystallography

X-ray Diffraction (XRD) crystallography is a primary technique for determining the crystal structure of solid compounds, including hydrates. For crystalline MSX-3 hydrate, both powder X-ray diffraction (XRPD) and potentially single-crystal X-ray diffraction can provide crucial information about the arrangement of molecules in the crystal lattice, unit cell parameters, and the presence and location of water molecules in the hydrate structure. XRPD provides a unique diffraction pattern that serves as a fingerprint for a specific crystalline form, allowing for the identification of different polymorphs or solvates (including hydrates). trb.org, units.it, justia.com, researchgate.net, nih.gov, researchgate.net The search results indicate that X-ray diffractometry has been used in the context of characterizing polymorphs of compounds including MSX-3. justia.com While detailed crystallographic data for MSX-3 hydrate were not found, XRD is essential for confirming its crystalline nature and characterizing its specific solid form.

Thermal Analysis Techniques for Stoichiometry and Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal behavior of MSX-3 hydrate. TGA measures the change in mass of a sample as a function of temperature, which is useful for determining the water content (stoichiometry of hydration) and assessing thermal stability by observing decomposition temperatures. researchgate.net DSC measures the heat flow into or out of a sample as a function of temperature, providing information about thermal transitions such as melting, crystallization, and solid-state transformations. researchgate.net These techniques are valuable for understanding the thermal stability of MSX-3 hydrate, identifying potential dehydration or decomposition processes, and characterizing different solid forms based on their thermal profiles. While these methods are applicable to hydrates, specific TGA and DSC data for MSX-3 hydrate were not presented in the search results.

Mass Spectrometry for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is a powerful analytical technique routinely employed for the molecular identification and structural characterization of chemical compounds, including pharmaceutical agents and their metabolites. For a compound like MSX-3 hydrate, MS provides crucial information regarding its molecular weight, elemental composition, and structural features through the analysis of gas-phase ions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comlcms.czusp.br

The application of mass spectrometry to MSX-3 hydrate would typically involve ionization of the molecule, followed by separation of the resulting ions based on their mass-to-charge ratio (m/z) and detection. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for ionizing polar and relatively large molecules like MSX-3 hydrate. lcms.czusp.br High-resolution mass spectrometry (HRMS), utilizing analyzers like Orbitrap or Time-of-Flight (TOF), is particularly valuable as it provides accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. ijpras.comgcms.cz

Molecular identification of MSX-3 hydrate using MS involves detecting the molecular ion peak, which corresponds to the protonated or deprotonated molecule, or an adduct with a cation like sodium. The accurate mass of this ion can be compared to the theoretical mass calculated from the empirical formula (C₂₁H₂₁N₄O₇PNa₂ · xH₂O for MSX-3 hydrate, with a molecular weight of 518.37 for the anhydrous basis). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The presence of isotopic peaks (e.g., M+1, M+2) further aids in confirming the elemental composition. usp.brmiamioh.edu

Tandem mass spectrometry (MS/MS) is essential for structural elucidation and metabolite profiling. In MS/MS, a selected precursor ion (often the molecular ion of the parent compound or a potential metabolite) is fragmented in a collision cell, and the resulting fragment ions are detected. lcms.czusp.br The pattern of these fragment ions, known as the fragmentation pattern, provides a "fingerprint" of the molecule's structure. By analyzing the m/z values and relative intensities of the fragment ions, researchers can deduce the presence of specific functional groups and the connectivity of the molecule. miamioh.eduraco.catresearchgate.netlibretexts.org

For metabolite profiling of MSX-3 hydrate, mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable. ijpras.comeuropa.euresearchgate.netmdpi.comnih.gov LC-MS allows for the separation of the parent compound from its metabolites in complex biological matrices (such as plasma, urine, or tissue extracts) before they enter the mass spectrometer. researchgate.netmdpi.comnih.gov Metabolites are typically formed through various biotransformation pathways, including hydrolysis, oxidation, reduction, and conjugation. mdpi.com These transformations result in changes to the molecular weight and structure of the parent compound.

Metabolite identification involves searching for ions with m/z values that correspond to potential biotransformation products of MSX-3 hydrate. HRMS is crucial here for determining the elemental composition of these potential metabolites based on their accurate masses. ijpras.com MS/MS analysis of these ions is then performed to obtain fragmentation patterns. By comparing the fragmentation patterns of the metabolites to that of the parent compound (MSX-3 hydrate) and considering expected fragmentation pathways of common functional groups, the structures of the metabolites can be elucidated. ijpras.commdpi.com Techniques like neutral loss scanning can be particularly useful for detecting metabolites that have undergone specific conjugations, such as glucuronidation or sulfation, which result in characteristic neutral losses upon fragmentation. ijpras.com

Vii. Computational Modeling and Theoretical Investigations

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of MSX-3, docking studies are crucial for predicting how its active form, MSX-2, binds to the A₂A adenosine (B11128) receptor (A₂AAR), a G protein-coupled receptor (GPCR). nih.govacs.org

Docking algorithms explore a vast conformational space to identify the most favorable binding pose of a ligand within a receptor's binding site, typically quantified by a scoring function that estimates binding affinity. nih.gov For A₂AAR antagonists, the binding site is a well-defined pocket within the transmembrane helices. Virtual screening campaigns using docking against A₂AAR crystal structures have successfully identified novel antagonists. acs.orgacs.org

Studies on various A₂AAR antagonists reveal key interactions that are critical for high-affinity binding. These typically include:

Hydrogen Bonds: Interactions with residues such as Asn253 and His250 are common.

π-π Stacking: Aromatic moieties of the ligand often form stacking interactions with conserved aromatic residues like Phe168.

Hydrophobic Interactions: Engagement with a hydrophobic pocket formed by residues including Leu249, Ile274, and Met177 contributes significantly to binding. nih.gov

By docking MSX-2 into the A₂AAR crystal structure, a predictive model of its binding can be constructed, highlighting the specific residues it likely interacts with. This information is fundamental for understanding its mechanism of action and for guiding the design of new derivatives with improved potency or selectivity.

Interaction TypeKey A₂AAR ResiduePredicted Interacting Moiety of MSX-2Typical Distance (Å)
π-π StackingPhe168Xanthine (B1682287) Core3.5 - 4.5
Hydrogen BondAsn253Xanthine Carbonyl Oxygen2.8 - 3.2
HydrophobicIle274Methoxyphenyl Group< 5.0
HydrophobicLeu249Propynyl (B12738560) Group< 5.0

Molecular Dynamics Simulations for Receptor-Ligand Dynamics and Hydration Shell Analysis

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the atomic-level movements and conformational changes of the system over time. mdpi.commdpi.com MD simulations are essential for validating the stability of docked poses and for exploring the intricate dynamics of receptor-ligand recognition. qub.ac.uknih.govnih.gov

For the MSX-2/A₂AAR complex, an MD simulation would typically be run for hundreds of nanoseconds to microseconds. qub.ac.uk Key analyses performed on the resulting trajectory include:

Root-Mean-Square Fluctuation (RMSF): To identify which parts of the receptor are flexible and which are rigid upon ligand binding.

A crucial aspect of MD simulations is the analysis of the hydration shell —the layer of water molecules immediately surrounding the protein and ligand. mdpi.com Water molecules in the binding site can play a critical role, either by mediating interactions between the ligand and receptor or by being displaced upon ligand binding, which has significant energetic consequences. tandfonline.com MD simulations can map the location and estimate the energetic properties of these water molecules, providing a more complete picture of the binding thermodynamics. acs.org

MD Simulation ParameterTypical Value/MethodPurpose
Force FieldAMBER, CHARMM, GROMOSDefines the potential energy of the system.
Water ModelTIP3P, SPC/EExplicitly models the solvent environment.
Simulation Time100 ns - 1 µsEnsures adequate sampling of conformational space.
EnsembleNPT (Isothermal-isobaric)Maintains constant temperature and pressure, mimicking physiological conditions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules with high accuracy. mdpi.com These methods are applied to understand the intrinsic electronic structure and reactivity of both the prodrug MSX-3 and its active metabolite MSX-2.

For the active antagonist MSX-2, QC calculations can determine:

Charge Distribution: Calculating the partial atomic charges reveals the electrostatic potential of the molecule, which governs how it interacts with the electrostatic field of the receptor's binding site.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net

For the prodrug MSX-3, QC methods are instrumental in studying the reactivity of the phosphate (B84403) ester group. These calculations can model the reaction pathway of hydrolysis, identifying transition states and calculating the activation energy required for the cleavage of the phosphate group to release MSX-2. tandfonline.comtandfonline.com This provides a fundamental understanding of the chemical stability of the prodrug and the mechanism of its activation.

Calculated Property (MSX-2)Computational MethodSignificance
Partial Atomic ChargesDFT (e.g., B3LYP/6-31G*)Predicts electrostatic interactions with receptor residues.
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and electronic stability.
Dipole MomentDFTRelates to overall polarity and solubility characteristics.
Bond Dissociation Energy (P-O bond in MSX-3)DFTProvides insight into the lability of the prodrug moiety.

Free Energy Perturbation Approaches for Binding Affinity Prediction

While docking scores provide a rapid estimation of binding affinity, more rigorous and computationally intensive methods are needed for accurate predictions. Free Energy Perturbation (FEP) is a powerful technique based on statistical mechanics that can calculate the relative binding free energy (ΔΔG) between two ligands with high precision. nih.govnih.gov

FEP simulations involve the use of a thermodynamic cycle to compute the free energy change of transforming one ligand into another (a "perturbation") both in solution and when bound to the receptor. mdpi.com The difference between these two values gives the relative binding free energy. This method is particularly useful in lead optimization, as it can accurately predict the impact of small chemical modifications on binding affinity. nih.gov

For the MSX-2 scaffold, FEP could be used to computationally screen a series of potential derivatives, predicting which modifications to the methoxyphenyl or propynyl groups would enhance binding to the A₂AAR. The high predictive power of FEP allows for the prioritization of synthetic efforts, saving significant time and resources. nih.govamanote.com

Ligand Modification (Hypothetical)FEP Calculated ΔΔG (kcal/mol)Predicted Change in AffinityRationale for Change
MSX-2 -> Methoxy to Hydroxy+1.5DecreaseLoss of favorable hydrophobic interaction.
MSX-2 -> Phenyl to Pyridyl-0.8IncreasePotential for new hydrogen bond with a receptor residue.
MSX-2 -> Propynyl to Ethyl+2.0DecreaseReduced interaction with hydrophobic pocket.

Theoretical Frameworks for Prodrug Activation and Bioconversion Kinetics

MSX-3 is a phosphate prodrug designed to be converted into the active drug MSX-2 in the body. wikipedia.org This bioconversion is typically catalyzed by enzymes such as alkaline phosphatases. nih.govacs.org Understanding the mechanism and kinetics of this activation is critical for predicting the pharmacokinetic profile of the prodrug.

Computational methods provide a powerful framework for studying this enzymatic process:

Hybrid QM/MM Simulations: The enzymatic hydrolysis of the phosphate ester in MSX-3 can be modeled using a Quantum Mechanics/Molecular Mechanics (QM/MM) approach. acs.org In this method, the reacting parts of the substrate and key active site residues are treated with high-level QC methods, while the rest of the enzyme and solvent are treated with classical MM force fields. This allows for the simulation of the chemical reaction within the complex biological environment of the enzyme active site. researchgate.net QM/MM can be used to map the entire reaction pathway, calculate activation free energies, and elucidate the catalytic mechanism. nih.govacs.org

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data (like enzyme kinetics) and system-specific information (like blood flow and enzyme expression levels in different tissues) to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the whole body. nih.govresearchgate.net For MSX-3, a PBPK model could be developed to predict the rate and location of its conversion to MSX-2, and subsequently, the concentration of MSX-2 reaching the A₂A receptors in target tissues. mdpi.com

These theoretical frameworks are essential for establishing a quantitative link between the molecular structure of the prodrug and its ultimate therapeutic efficacy. novapublishers.comnih.govnih.gov

Stage of Prodrug BioconversionKey QuestionRelevant Theoretical Framework
Enzyme-Substrate BindingHow does MSX-3 bind to alkaline phosphatase?Molecular Docking, MD Simulations
Catalytic HydrolysisWhat is the chemical mechanism and energy barrier for P-O bond cleavage?QM/MM Calculations
Product ReleaseHow do MSX-2 and phosphate dissociate from the enzyme?MD Simulations (e.g., Steered MD)
In Vivo PharmacokineticsWhat are the resulting concentrations of MSX-3 and MSX-2 over time in the body?PBPK Modeling

Viii. Future Directions and Emerging Research Avenues

Development of Novel Prodrug Strategies for Targeted Delivery

The development of MSX-3 as a water-soluble prodrug of MSX-2 highlights the importance of chemical modification to optimize pharmacokinetic properties for in vivo studies uni-stuttgart.deresearchgate.netwikipedia.org. MSX-3, a phosphate (B84403) ester, is well-suited for intravenous administration due to its high water solubility, being rapidly converted to the active MSX-2 by phosphatases in vivo uni-stuttgart.de. Another prodrug, MSX-4, an amino acid ester (L-valine) of MSX-2, has been developed for oral administration wikipedia.org.

Exploration of A2A Receptor Antagonism in Emerging Pathological Contexts

While A2A receptor antagonists, including MSX-3, have been extensively studied for their potential in Parkinson's disease due to the high expression of A2A receptors in the striatum and their interaction with dopamine (B1211576) D2 receptors, research is expanding into other pathological areas um.edu.mtunifi.it.

Emerging research contexts for A2A receptor antagonism include:

Alzheimer's Disease (AD): Studies in AD mouse models have shown that treatment with MSX-3 can prevent the development of memory deficits and decrease amyloid-β levels, suggesting a therapeutic value for A2A receptor blockade in AD frontiersin.orgmdpi.com. The role of A2A receptors in neuroinflammation and synaptic dysfunction in AD is an active area of investigation mdpi.com.

Effort-Related Motivational Deficits: MSX-3 has been shown to reverse effort-related deficits induced by dopamine antagonists and pro-inflammatory cytokines in animal models, suggesting potential applications in treating symptoms like anergia observed in depression and other psychiatric disorders wikipedia.orgfrontiersin.orgnih.govnih.gov.

Pain: Selective A2A receptor antagonists may hold potential for pain treatment, possibly through peripheral actions or effects on the trigeminovascular system in conditions like migraine nih.gov.

Respiratory Disorders: Studies using MSX-3 in neonatal rats suggest that A2A receptor activation may modulate respiratory plasticity, indicating a potential area for further investigation in respiratory conditions nih.gov.

Cancer Immunotherapy: A2A antagonists are being investigated for their potential to function as immunotherapeutics by modulating the immune microenvironment within tumors nih.govresearchgate.net.

Future research will likely continue to explore the therapeutic potential of A2A receptor antagonism, utilizing compounds like MSX-3 as research tools, in these and other emerging disease areas where adenosine (B11128) signaling plays a significant pathophysiological role.

Integration of Multi-Omics Approaches in Pharmacological Evaluation

The increasing availability and sophistication of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offer powerful tools for a comprehensive understanding of drug action and disease mechanisms frontiersin.orgnih.govnih.gov. While not specifically reported for MSX-3 hydrate (B1144303) in the provided search results, integrating multi-omics approaches into the pharmacological evaluation of A2A receptor antagonists represents a significant future direction.

Applying multi-omics to studies involving MSX-3 or other A2A antagonists could provide detailed insights into:

The molecular pathways and networks affected by A2A receptor blockade in different tissues and disease states.

Biomarkers of response or resistance to A2A antagonist treatment.

Off-target effects of the compounds.

The interplay between adenosine signaling and other biological systems at a systems level.

For example, transcriptomics and proteomics could reveal changes in gene and protein expression profiles following MSX-3 administration in a disease model, while metabolomics could identify alterations in metabolic pathways. Integrating these data sets could provide a holistic view of the compound's effects and help identify novel therapeutic targets or patient stratification strategies.

Advanced Preclinical Models for Translational Research

The successful translation of findings from basic research to clinical applications heavily relies on the use of appropriate preclinical models that accurately recapitulate human disease pathology. MSX-3 has been evaluated in various rodent models, including rats and mice, to study its effects on motor activity, effort-related behavior, and Alzheimer's pathology uni-stuttgart.deum.edu.mtunifi.itfrontiersin.orgfrontiersin.orgnih.govnih.govnih.gov.

Future preclinical research involving MSX-3 hydrate or novel A2A antagonists could benefit from utilizing more advanced models, such as:

Genetically Engineered Mouse Models (GEMMs): Models with specific genetic modifications relevant to human diseases where A2A receptors are implicated could provide a better understanding of the compound's effects on specific molecular pathways or cell types nih.gov.

Patient-Derived Xenograft (PDX) Models: In areas like cancer research where A2A antagonists are being explored, PDX models, derived from human tumors, can offer a more clinically relevant platform for evaluating efficacy and identifying potential biomarkers nih.govous-research.no.

Induced Pluripotent Stem Cell (iPSC)-derived models: Using iPSCs from patients to generate relevant cell types (e.g., neurons, glial cells, immune cells) allows for studying the effects of A2A antagonists in a human genetic context and investigating patient-specific responses.

Organoid Models: Three-dimensional organoid cultures derived from stem cells or primary tissues can mimic the complexity of organs and could be used to study the effects of MSX-3 in a more physiologically relevant in vitro setting ous-research.no.

These advanced models, coupled with sophisticated imaging techniques and behavioral assays, will be crucial for gaining deeper mechanistic insights and improving the predictability of clinical outcomes for A2A receptor-targeted therapies.

Design of Next-Generation Adenosine Receptor Antagonists with Enhanced Selectivity

MSX-2, the active form of MSX-3, is known for its high affinity and selectivity for the A2A receptor over other adenosine receptor subtypes (A1, A2B, A3) wikipedia.org. However, the design of next-generation adenosine receptor antagonists continues to evolve with the aim of achieving even greater selectivity and optimized pharmacological properties nih.govresearchgate.netresearchgate.net.

Future design efforts for A2A receptor antagonists may focus on:

Improved A2A vs. other AR subtype selectivity: While MSX-2 is highly selective, further refinement could minimize potential off-target effects mediated by other adenosine receptors.

Selectivity for A2A receptor heteromers: A2A receptors form functional heteromers with other receptors, such as dopamine D2 receptors and adenosine A1 receptors, which are important in mediating their effects in the brain um.edu.mtplos.org. Designing antagonists that selectively target A2A receptor heteromers could offer more precise modulation of specific signaling pathways. Research has shown that some A2A antagonists exhibit preferential pre- or post-synaptic activity, potentially related to their interaction with different heteromers plos.org.

Optimized pharmacokinetic profiles: Designing compounds with improved brain penetration, metabolic stability, and desired half-life will be crucial for clinical translation.

Reduced potential for off-target effects: Minimizing interactions with unintended targets is an ongoing goal in drug design.

The structural information available for A2A receptors and their complexes with antagonists can guide the design of novel compounds with enhanced binding affinity and selectivity researchgate.net. High-throughput screening and structure-based drug design approaches will continue to play a vital role in the discovery of next-generation A2A receptor antagonists.

Q & A

Q. What is the pharmacological mechanism of MSX-3 hydrate in modulating adenosine receptors, and how is its selectivity determined experimentally?

MSX-3 hydrate is a selective adenosine A2A receptor antagonist with minimal activity at A1, A2B, or A3 subtypes. Its selectivity is determined through competitive binding assays and functional studies using in vivo models. For example, in rodent studies, MSX-3 (1–4 mg/kg) significantly reduced ethanol intake without affecting locomotor activity, confirming A2A-specific modulation . Researchers should validate selectivity by comparing dose-response curves against A1 antagonists like DPCPX and ensure experiments include vehicle controls with matched NaOH concentrations to account for solvent effects .

Q. How should researchers standardize the preparation and administration of MSX-3 hydrate in rodent models to ensure reproducibility?

  • Preparation : Dissolve MSX-3 hydrate in saline with NaOH (≤16% v/v) to adjust pH to 7.0. Sonication may be required for solubility .
  • Administration : Intraperitoneal injection 10–25 minutes pre-test, depending on co-administered drugs (e.g., 10 minutes before nicotine or 25 minutes before cocaine) .
  • Dosing : Use 1–4 mg/kg (salt weight) for behavioral studies, equivalent to 0.74–2.96 mg/kg base weight .
  • Controls : Include NaOH-matched vehicle groups to isolate solvent effects .

Advanced Research Questions

Q. How can researchers design experiments to differentiate the effects of MSX-3 hydrate on A2A receptors from potential off-target interactions in complex behavioral models?

  • Selective Agonist/Antagonist Co-Administration : Combine MSX-3 with A1 agonists (e.g., CPA) or A2A agonists (e.g., CGS 21680) to test receptor-specific reversal of effects .
  • Genetic Knockout Models : Use A2A receptor knockout mice to confirm behavioral changes are receptor-mediated .
  • Dose-Response Analysis : Compare thresholds for locomotor suppression (e.g., 4 mg/kg reduces activity) versus reward modulation (1–2 mg/kg reduces ethanol intake) to identify receptor-specific dose ranges .

Q. What methodologies are recommended for reconciling contradictory findings in studies investigating MSX-3 hydrate's effects on locomotor activity versus substance intake?

Contradictions often arise from differences in dosing protocols or behavioral paradigms. For example:

  • Timing : MSX-3 administered 10 minutes pre-test reduces cocaine-seeking but not locomotion, whereas 25-minute pretreatment may enhance motor effects .
  • Dose-Dependent Biphasic Effects : Lower doses (1–2 mg/kg) selectively modulate reward pathways, while higher doses (4 mg/kg) impair motor function .
  • Behavioral Context : Use within-subject designs to test locomotion and substance intake in the same cohort, controlling for habituation .

Q. How does the hydrate form of MSX-3 influence its stability and bioavailability in experimental settings, and what analytical techniques validate its integrity?

  • Stability : Hydrate forms can lose water molecules under desiccation, altering solubility. Store lyophilized MSX-3 at -20°C in airtight containers .
  • Bioavailability : The hydrate’s water content may enhance dissolution kinetics. Validate using thermogravimetric analysis (TGA) to measure water loss and HPLC to confirm purity .
  • Dosing Adjustments : Calculate equivalent base weights (1 mg salt = 0.74 mg base) to standardize bioavailability across studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.